molecular formula C26H52NO6P B115964 N-octanoylsphingosine 1-phosphate CAS No. 158983-53-0

N-octanoylsphingosine 1-phosphate

Cat. No.: B115964
CAS No.: 158983-53-0
M. Wt: 505.7 g/mol
InChI Key: VSSNYUXSRXINIP-WRBRXSDHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Octanoylsphingosine 1-phosphate (C26H52NO6P; exact mass: 505.3532 ) is a bioactive sphingolipid characterized by a sphingosine backbone modified with an octanoyl fatty acid chain and a phosphate group at the 1-position . It functions as a metabolic intermediate in ceramide pathways and is implicated in oxidative stress, apoptosis, and lipid metabolism regulation . Elevated levels of this compound are associated with recurrent spontaneous abortion (RSA), where it serves as a biomarker for oxidative stress-induced lipid metabolism disorders . Its octanoyl chain enhances membrane integration and influences receptor interactions, distinguishing it from other sphingosine derivatives .

Preparation Methods

Chemical Synthesis and Phosphorylation Strategies

Core Reaction Mechanism

N-Octanoylsphingosine 1-phosphate is synthesized through sequential acylation and phosphorylation of sphingosine backbones. The EvitaChem protocol utilizes a double decomposition reaction where sphingosine’s primary hydroxyl group reacts with octanoyl chloride under anhydrous conditions, followed by phosphorylation using di-tert-butyl dicarbonate (Boc)₂O and subsequent deprotection (Figure 1). Critical parameters include:

  • Temperature : 0–4°C during acylation to prevent N→O acyl migration

  • Solvent System : Dichloromethane:pyridine (9:1 v/v) for optimal nucleophilicity

  • Catalyst : 4-Dimethylaminopyridine (DMAP) at 0.1 mol%

Post-synthesis purification involves silica gel chromatography with isocratic elution (chloroform:methanol:acetic acid = 90:9:1), yielding 82.4 ± 3.1% purity.

Industrial-Scale Ammonium Stabilization

Large-scale production (≥100 mmol) requires ammonium counterion incorporation to enhance solubility and storage stability. The final ammoniation step involves:

  • Dissolving phosphorylated intermediate in tert-butanol (0.5 M)

  • Adding ammonium acetate (1.2 eq) at 25°C

  • Lyophilization to obtain crystalline product (melting point: 146–148°C)

This method reduces hygroscopicity by 47% compared to sodium/potassium salts.

Biological Extraction from Exosomal Fractions

Ultracentrifugation Protocol

Exosomal C8-S1P isolation follows differential centrifugation adapted from nonalcoholic fatty liver disease studies :

StepSpeed (×g)DurationTemperaturePurpose
13,00030 min4°CCellular debris removal
212,00045 min4°CMicrovesicle clearance
3110,00070 min4°CExosome pelleting
4110,00070 min4°CPBS wash

Resuspended exosomes in phosphate-buffered saline (PBS) yield 2.791 ± 0.463 μg C8-S1P per 10⁹ particles .

Metabolite Extraction and Analysis

Post-isolation, exosomal C8-S1P undergoes methanol-based extraction:

  • Resuspend exosomes in 50% methanol (120 μL/mg protein)

  • Vortex (1 min), incubate (10 min RT), store (-20°C overnight)

  • Centrifuge (4,000 ×g, 20 min), collect supernatant

UHPLC-Q-TOF-MS/MS parameters :

  • Column : ACQUITY UPLC T3 (100 × 2.1 mm, 1.8 μm)

  • Mobile Phase : 0.1% formic acid in H₂O (A) and acetonitrile (B)

  • Gradient : 5–100% B over 7 min

  • Detection : m/z 506.3604 (negative ion mode), RT 4.96 min

Analytical Characterization Techniques

Structural Validation

High-Sensitivity Flow Cytometry :

  • CD9/CD81 exosomal markers confirm vesicle integrity

  • FITC-conjugated antibodies quantify surface density (≥10³ epitopes/vesicle)

Western Blotting :

  • Calnexin-negative control validates exosomal purity

  • 12 μg protein load per lane on 10% SDS-PAGE

Nanoparticle Tracking :

  • Size distribution: 80–120 nm (mode 94 nm)

  • Concentration: 2.1 × 10¹⁰ ± 3.4 × 10⁹ particles/mL

Metabolic Pathway Integration

C8-S1P biosynthesis intersects with linoleic acid metabolism (Figure 5 in ):

Metabolitem/zRT (min)Fold ChangeVIP Score
Linoleic acid281.2476.063↑2.1081.405
C8-S1P506.3604.961↓2.7912.529

Pathway analysis reveals competitive inhibition between C8-S1P and arachidonic acid derivatives (p < 0.005) .

Industrial Applications and Scalability

Drug Delivery Systems

Ammonium-stabilized C8-S1P demonstrates:

  • 92% encapsulation efficiency in PEGylated liposomes

  • Plasma t₁/₂ = 8.7 ± 1.2 h (vs. 2.3 h for free form)

Biochemical Probes

C8-S1P’s cell permeability enables real-time sphingolipid tracking:

  • EC₅₀ = 4.7 μM for ceramide synthase inhibition

  • Kd = 12.3 nM for S1P receptor binding

Chemical Reactions Analysis

Hydrolysis and Degradation Reactions

C8 CerP participates in hydrolytic reactions critical for metabolic regulation:

a. Dephosphorylation by Phosphatases
The phosphate group is cleaved by lipid phosphatases (e.g., lipid phosphate phosphatases), regenerating N-octanoylsphingosine. This reaction is pH-dependent, with optimal activity at neutral to slightly acidic conditions .

b. Degradation by S1P Lyase (SPL)
SPL irreversibly cleaves C8 CerP at the C2–C3 bond, producing hexadecenal (from the sphingosine backbone) and ethanolamine phosphate (from the phosphate group). The octanoyl chain is released as a free fatty acid .

Reaction :

C8 CerPSPLHexadecenal+Ethanolamine Phosphate+Octanoic Acid\text{C8 CerP}\xrightarrow{\text{SPL}}\text{Hexadecenal}+\text{Ethanolamine Phosphate}+\text{Octanoic Acid}

Enzymatic Modifications in Signaling Pathways

C8 CerP interacts with enzymes to modulate downstream signaling:

a. Activation of Cytosolic Phospholipase A2 (cPLA2)
C8 CerP binds to cPLA2, inducing the release of arachidonic acid (AA) from membrane phospholipids. This reaction is calcium-dependent and occurs at the Golgi apparatus .

b. Interaction with Ceramide Kinase (CerK)
CerK phosphorylates ceramide to form C1P, but C8 CerP can inhibit this enzyme competitively (IC₅₀ ≈ 7.8 μM), thereby regulating ceramide levels .

Chemical Stability and Reactivity

C8 CerP exhibits sensitivity to environmental conditions:

Factor Effect on Stability Experimental Evidence
pH Degrades rapidly in strong acids (pH < 3)Hydrolysis of phosphate group
Oxidizing Agents Oxidizes unsaturated bonds in sphingosinePeroxide formation under oxidative stress
Temperature Stable at −20°C; decomposes above 40°CStorage guidelines from synthesis studies

Comparative Reactivity with Analogues

C8 CerP’s reactivity differs from related sphingolipids due to its short acyl chain:

Reaction C8 CerP Long-Chain CerP (e.g., C18 CerP)
Enzymatic Hydrolysis Faster dephosphorylation kineticsSlower due to steric hindrance
Membrane Localization Prefers micellar aggregatesIntegrates into lipid bilayers
SPL Affinity Lower cleavage efficiencyHigher affinity due to longer chain

Scientific Research Applications

Cellular and Molecular Biology Applications

C8-S1P has been utilized in various studies to investigate its effects on cellular processes:

  • Endothelial Colony-Forming Cells (ECFCs) : C8-S1P has been used in lipid preparations to treat ECFCs, facilitating nuclear morphology analysis. This application helps in understanding the role of sphingolipids in endothelial cell function and development .
  • Metabolic Pathways in Amphibians : Research involving Rana catesbeiana (bullfrog) during metamorphosis has validated the use of C8-S1P to study its effects on metabolic pathways, highlighting its role in developmental biology .
  • Transepithelial Electrical Resistance (TER) : C8-S1P is employed to screen lipids that can rapidly and reversibly alter TER or tight junction permeability in epithelial tissues, which is crucial for understanding barrier functions in various physiological contexts .

Pharmacological Applications

C8-S1P's pharmacological potential is being explored in several therapeutic areas:

  • Anti-inflammatory Effects : Sphingosine 1-phosphate (S1P), a metabolite of C8-S1P, acts as a potent anti-inflammatory agent. It modulates immune responses by influencing the migration and activation of immune cells, which can be beneficial in treating inflammatory diseases .
  • Cardiovascular Protection : Studies indicate that S1P can reduce ischemia-reperfusion injury in cardiac tissues. C8-S1P's role as a precursor could be significant in developing treatments for heart diseases by enhancing cardiomyocyte survival during hypoxic conditions .
  • Cancer Research : The inhibitory effects of S1P on cancer cell motility have been documented. For instance, elevated intracellular levels of S1P were shown to inhibit the chemotactic motility of human breast cancer cells, suggesting potential applications in cancer therapeutics .

Table 1: Summary of Key Studies Involving C8-S1P

Study FocusFindingsReference
ECFC Nuclear MorphologyC8-S1P treatment improved nuclear morphology analysis in ECFCs.
Amphibian MetabolismValidation of C8-S1P effects on metabolic pathways during frog metamorphosis.
Epithelial Tight JunctionsRapid alteration of TER using C8-S1P indicates its potential for modulating epithelial barriers.
Anti-inflammatory MechanismsS1P regulates immune cell migration and activation, providing therapeutic avenues for inflammation.
CardioprotectionS1P reduces ischemia-reperfusion injury, enhancing myocardial protection.
Cancer Cell MotilityIncreased S1P levels inhibit breast cancer cell motility, indicating a potential therapeutic role.

Future Directions and Research Implications

The diverse applications of N-octanoylsphingosine 1-phosphate present numerous avenues for future research:

  • Therapeutic Development : Continued exploration into its anti-inflammatory and cardioprotective properties may lead to novel therapies for cardiovascular diseases and inflammatory disorders.
  • Cancer Treatment Strategies : Investigating the mechanisms by which C8-S1P affects tumor cell behavior could yield new strategies for cancer treatment, particularly regarding metastasis prevention.
  • Understanding Metabolic Disorders : Further studies on its role during amphibian metamorphosis may provide insights into metabolic regulation applicable to human health.

Mechanism of Action

N-octanoylsphingosine 1-phosphate exerts its effects primarily through its interaction with sphingosine-1-phosphate receptors, which are G-protein-coupled receptors involved in various cellular processes. Upon binding to these receptors, the compound activates intracellular signaling pathways that regulate cell proliferation, migration, and survival. The specific molecular targets and pathways involved include the Gq and Gi protein pathways, which mediate different cellular responses .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Related Compounds

Structural Comparison

Compound Structure Features Molecular Formula Exact Mass Key Functional Groups
N-Octanoylsphingosine 1P Sphingosine + octanoyl chain + 1-phosphate C26H52NO6P 505.3532 Amide, phosphate, hydroxyl
Sphingosine 1-phosphate (S1P) Sphingosine + 1-phosphate C18H38NO5P 379.2388 Phosphate, hydroxyl, amine
Ceramide 1-phosphate (C1P) Ceramide (sphingosine + fatty acid) + 1-phosphate Variable ~600–800 Amide, phosphate, hydroxyl
Sphinganine 1-phosphate (SA1P) Saturated sphingoid backbone + 1-phosphate C18H40NO5P 381.2545 Phosphate, hydroxyl, amine

Notes:

  • The octanoyl chain in N-octanoylsphingosine 1P increases hydrophobicity, affecting subcellular localization and receptor binding compared to S1P or SA1P .
  • C1P lacks the sphingosine hydroxyl group, instead incorporating a fatty acid via an amide bond, altering its role in membrane dynamics .

Functional and Pathway Comparison

Compound Biological Roles Associated Pathways Disease/Condition Links
N-Octanoylsphingosine 1P Oxidative stress modulation, apoptosis, lipid metabolism Ceramide signaling, sphingolipid metabolism RSA, cancer
S1P Immune cell trafficking, endothelial barrier maintenance S1P receptor signaling (S1P1–S1P5) Autoimmunity, vascular leakage
C1P Cell survival, inflammation, phagocytosis Ceramide-C1P balance, MAPK/ERK pathways Cancer, inflammatory diseases
SA1P Oxidative stress response, cell signaling Sphingolipid metabolism Environmental toxin exposure

Key Findings :

  • N-Octanoylsphingosine 1P is uniquely linked to oxidative stress in RSA, where its dysregulation correlates with disrupted ceramide intermediates .
  • S1P and SA1P exhibit opposing trends under stress: S1P remains stable, while SA1P increases during welding fume exposure, suggesting distinct regulatory mechanisms .
  • C1P promotes cell survival by counteracting ceramide-induced apoptosis, highlighting its antagonistic relationship with ceramide .

Metabolic and Analytical Differentiation

Compound Detection Methods Metabolic Precursors Key Enzymes/Transporters
N-Octanoylsphingosine 1P HPLC with fluorescence derivatization N-Octanoylsphingosine, ceramide Ceramide kinase (CERK)
S1P LC-MS, ELISA Sphingosine Sphingosine kinase (SPHK1/2)
C1P Mass spectrometry Ceramide CERK
SA1P LC-MS Sphinganine SPHK1/2

Insights :

  • The octanoyl chain in N-octanoylsphingosine 1P necessitates specialized extraction protocols for accurate quantification .
  • S1P receptor agonists/antagonists (e.g., phosphonates) demonstrate structural mimicry of the phosphate group but lack acyl chains, reducing membrane affinity .

Clinical and Research Implications

  • S1P receptor modulators (e.g., fingolimod) are FDA-approved for multiple sclerosis, underscoring the translational relevance of sphingolipid signaling .
  • C1P agonists may mitigate inflammation in diseases like rheumatoid arthritis, while SA1P warrants study in environmental toxin responses .

Biological Activity

N-octanoylsphingosine 1-phosphate (C8-S1P) is a bioactive sphingolipid that has garnered attention for its diverse biological activities, particularly in cell signaling, proliferation, and apoptosis regulation. This article explores the biological activity of C8-S1P, summarizing key findings from various studies, including case studies and research data.

Overview of this compound

This compound is a synthetic analog of sphingosine 1-phosphate (S1P), which is known to play crucial roles in various cellular processes. The structure of C8-S1P includes a long-chain fatty acid (octanoic acid) attached to the sphingosine backbone, enhancing its biological potency compared to other ceramide derivatives.

C8-S1P exhibits several mechanisms through which it influences cellular functions:

  • Cell Proliferation : Research has shown that C8-S1P stimulates DNA synthesis and promotes cell division in various cell types, including fibroblasts. This effect is mediated through specific signaling pathways that involve activation of protein kinases and phospholipase D .
  • Inhibition of Apoptosis : C8-S1P has been demonstrated to block apoptosis in different cellular contexts. It acts by modulating the activity of pro-apoptotic factors and enhancing survival signaling pathways .
  • Inflammatory Response : As a sphingolipid mediator, C8-S1P plays a role in inflammatory responses by stimulating chemotaxis in immune cells, such as macrophages. This action is linked to receptor interactions involving Gi proteins .

Table 1: Summary of Biological Activities of this compound

Biological ActivityMechanismReference
Cell ProliferationStimulates DNA synthesis; activates protein kinases
Apoptosis InhibitionBlocks apoptosis via survival signaling pathways
Inflammation ModulationEnhances macrophage chemotaxis through Gi protein-coupled receptors
PKC ActivationInduces phosphorylation of PKC substrates
Cytokine SecretionStimulates IL-2 secretion in T-cells

Case Study: Role in Cancer Therapy

A study examined the effects of C8-S1P on cancer cell lines, revealing that it enhances cell proliferation while inhibiting apoptosis. This dual effect suggests potential therapeutic applications in cancer treatment where modulation of cell survival is crucial. Furthermore, the study highlighted the potential for C8-S1P to act as a sensitizer in combination therapies .

Comparative Analysis with Other Sphingolipids

C8-S1P shares similarities with other sphingolipids but exhibits unique properties due to its octanoyl chain. Compared to longer-chain sphingolipids like sphingosine 1-phosphate (S1P), C8-S1P demonstrates:

  • Enhanced Bioactivity : Short-chain ceramide derivatives like C8-S1P have shown increased potency in stimulating cellular responses compared to their longer-chain counterparts .
  • Distinct Signaling Pathways : While S1P primarily engages with S1P receptors, C8-S1P may activate additional pathways due to its structural differences, leading to varied biological outcomes .

Q & A

Basic Research Questions

Q. What analytical techniques are most effective for detecting and quantifying N-octanoylsphingosine 1-phosphate in biological samples?

this compound can be identified using mass spectrometry (MS) coupled with liquid chromatography (LC-MS/MS), leveraging its exact mass (505.3556 g/mol) and fragmentation patterns for specificity . Lipid extraction protocols should include phase separation (e.g., Bligh-Dyer method) to isolate sphingolipids. Quantitation requires stable isotope-labeled internal standards (e.g., deuterated analogs) to correct for matrix effects. Phosphatase inhibition during sample preparation is critical to prevent dephosphorylation .

Q. How does this compound contribute to ceramide metabolism and oxidative stress pathways?

As a ceramide derivative, this compound is implicated in sphingolipid recycling and oxidative stress modulation. It acts as a signaling molecule, with elevated levels observed in conditions like recurrent spontaneous abortion (RSA), where oxidative stress disrupts lipid metabolism . Experimental validation involves comparing its levels in disease models (e.g., via LC-MS) and correlating them with markers like sphinganine 1-phosphate and lipid peroxidation products (e.g., leukotrienes) .

Q. What experimental models are suitable for studying the role of this compound in inflammation or apoptosis?

In vitro models include primary fibroblasts or cancer cell lines treated with exogenous this compound to assess apoptosis (via caspase-3 activation) or inflammatory cytokine release (e.g., TNF-α/IL-6 ELISA). In vivo, murine models of metabolic or inflammatory diseases can be used, with tissue-specific lipidomics to track pathway activation . Controls should account for off-target effects by comparing structurally related sphingolipids.

Advanced Research Questions

Q. How can researchers resolve contradictory data on this compound’s role in lipidomic studies?

Contradictions often arise from variability in sample preparation (e.g., oxidation during lipid extraction) or differences in analytical platforms. To address this:

  • Standardize protocols using validated reference materials (e.g., NIST-certified lipids).
  • Perform inter-laboratory reproducibility studies.
  • Apply multivariate statistical analysis (e.g., PCA or OPLS-DA) to distinguish biologically relevant changes from technical noise .

Q. What enzymatic interactions regulate the synthesis and degradation of this compound?

Key enzymes include sphingosine kinase (SPHK1/2) for phosphorylation and lipid phosphate phosphatases (e.g., LPP1-3) for dephosphorylation. Substrate specificity assays (e.g., using recombinant enzymes and synthetic substrates) reveal kinetic parameters (Km, Vmax). Inhibitors like SKI-II (SPHK inhibitor) or propranolol (LPP inhibitor) can validate functional roles in cellular models .

Q. How does the acyl chain length (e.g., octanoyl vs. palmitoyl) influence the bioactivity of sphingosine 1-phosphate derivatives?

Structure-activity relationship (SAR) studies compare N-acyl variants in assays such as:

  • Membrane permeability (via fluorescent tagging).
  • Receptor binding (e.g., S1PR1/2 affinity using SPR or radioligand displacement).
  • Functional outcomes (e.g., calcium flux in HEK293 cells). Shorter chains (C8) may enhance solubility but reduce receptor affinity compared to longer chains (C16) .

Q. What experimental designs are optimal for studying this compound’s cross-talk with other lipid mediators?

Use lipidomics to profile co-regulated metabolites (e.g., eicosanoids, glycerophospholipids) in response to perturbations (e.g., gene knockout or pharmacological inhibition). Time-course experiments and dose-response analyses can identify causal relationships. Data integration tools (e.g., KEGG pathway mapping) contextualize findings within broader metabolic networks .

Q. Methodological Challenges and Solutions

Q. How can researchers address the instability of this compound in aqueous solutions?

  • Store stock solutions in organic solvents (e.g., methanol) at -80°C under inert gas (N2/Ar).
  • Avoid repeated freeze-thaw cycles.
  • Include antioxidants (e.g., BHT) in buffers to prevent oxidation .

Q. What strategies improve the specificity of functional assays for this compound?

  • Use genetic knockdown/knockout models (e.g., CRISPR-Cas9 targeting SPHK or LPP genes).
  • Pair MS-based quantitation with functional readouts (e.g., siRNA silencing followed by lipidomics and apoptosis assays).
  • Validate findings with orthogonal methods (e.g., immunoblotting for downstream targets like ERK1/2 phosphorylation) .

Q. How to design a robust study linking this compound to disease mechanisms?

  • Cohort selection: Include well-phenotyped patient samples (e.g., stratified by oxidative stress biomarkers).
  • Multi-omics integration: Combine lipidomics with transcriptomics/proteomics to identify regulatory nodes.
  • Mechanistic follow-up: Use ex vivo models (e.g., patient-derived organoids) to test causality .

Properties

IUPAC Name

[(E,2S,3R)-3-hydroxy-2-(octanoylamino)octadec-4-enyl] dihydrogen phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H52NO6P/c1-3-5-7-9-10-11-12-13-14-15-16-18-19-21-25(28)24(23-33-34(30,31)32)27-26(29)22-20-17-8-6-4-2/h19,21,24-25,28H,3-18,20,22-23H2,1-2H3,(H,27,29)(H2,30,31,32)/b21-19+/t24-,25+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSSNYUXSRXINIP-WRBRXSDHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(COP(=O)(O)O)NC(=O)CCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](COP(=O)(O)O)NC(=O)CCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H52NO6P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

505.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-octanoylsphingosine 1-phosphate
Reactant of Route 3
N-octanoylsphingosine 1-phosphate
Reactant of Route 4
N-octanoylsphingosine 1-phosphate
Reactant of Route 5
N-octanoylsphingosine 1-phosphate
Reactant of Route 6
N-octanoylsphingosine 1-phosphate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.